p-chlorophenyl 1-pyrrolidinecarboxylate chemical structure and properties
p-chlorophenyl 1-pyrrolidinecarboxylate chemical structure and properties
An In-Depth Guide on Synthesis, Physicochemical Profiling, and Cross-Disciplinary Applications
Executive Summary
As a Senior Application Scientist navigating the intersection of agrochemical design and modern pharmacophore development, I frequently encounter legacy scaffolds that offer profound insights into structure-activity relationships (SAR). p-Chlorophenyl 1-pyrrolidinecarboxylate (also designated as 4-chlorophenyl pyrrolidine-1-carboxylate) is a prime example. Originally engineered as a highly selective pre-emergence herbicide targeting Echinochloa species[1], this substituted phenyl carbamate has demonstrated remarkable biochemical utility.
This whitepaper deconstructs the chemical structure, mechanistic pathways, and synthetic methodologies of p-chlorophenyl 1-pyrrolidinecarboxylate. By analyzing the causality behind its experimental synthesis and its transition from an agrochemical agent to a structural motif in modern drug discovery (such as in Transglutaminase 2 inhibitors)[2], this guide serves as a comprehensive resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Profiling
The core structure of p-chlorophenyl 1-pyrrolidinecarboxylate consists of a lipophilic p-chlorophenoxy group linked to a pyrrolidine ring via a carbamate (urethane) bridge. The carbamate linkage provides metabolic stability, while the p-chloro substitution enhances lipophilicity, driving cellular permeability and target-site binding affinity.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 4-chlorophenyl pyrrolidine-1-carboxylate | Standardized nomenclature for structural identification. |
| Molecular Formula | C₁₁H₁₂ClNO₂ | Dictates stoichiometric calculations during synthesis. |
| Molecular Weight | 225.67 g/mol | Optimal for small-molecule diffusion across lipid bilayers. |
| Structural Class | Substituted Phenyl Carbamate | Defines the primary mode of hydrolytic and enzymatic degradation. |
| Appearance | Crystalline solid | Facilitates purification via recrystallization. |
| Melting Point | 72°C – 74°C | Critical validation metric for post-synthesis purity assessment[1]. |
Mechanistic Pathway: Targeted Biochemical Action
Agrochemical Mode of Action (MOA)
Historically, substituted phenyl carbamates like p-chlorophenyl 1-pyrrolidinecarboxylate were deployed for their potent ability to inhibit the growth of monocotyledonous weeds in paddy fields[3]. The primary mechanism involves the disruption of meristematic cell division. The lipophilic nature of the p-chlorophenyl group allows the molecule to rapidly penetrate the coleoptile and root tissues of sensitive species (e.g., Echinochloa crus-galli). Once internalized, the carbamate scaffold interferes with microtubule assembly, arresting mitosis and halting plant growth[1][3].
Relevance in Modern Medicinal Chemistry
Beyond agrochemicals, the aryl pyrrolidine-1-carboxylate scaffold has been co-opted by drug development professionals. The rigid pyrrolidine ring combined with the electron-withdrawing p-chlorophenyl group serves as an excellent pharmacophore for enzyme inhibition. For instance, complex derivatives of this scaffold are utilized as potent inhibitors of Human Transglutaminase 2 (TG2) , an enzyme heavily implicated in inflammatory and fibrotic diseases[2]. The structural geometry allows the molecule to anchor securely within the hydrophobic pockets of the TG2 active site.
Caption: Biochemical signaling and mechanistic action pathway of the pyrrolidinecarboxylate scaffold.
Synthetic Methodology: Causality and Protocol
To ensure scientific integrity and reproducibility, the synthesis of p-chlorophenyl 1-pyrrolidinecarboxylate must be treated as a self-validating system. The following protocol utilizes a nucleophilic acyl substitution pathway, specifically reacting p-chlorophenol with 1-pyrrolidinecarbonyl chloride[1].
Experimental Protocol
Objective: High-yield synthesis and isolation of analytical-grade p-chlorophenyl 1-pyrrolidinecarboxylate.
Step-by-Step Methodology:
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Initiation & Matrix Setup: Dissolve 1.0 equivalent of p-chlorophenol in anhydrous pyridine under an inert nitrogen atmosphere.
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Causality: Pyridine is deliberately chosen to serve a dual function: it acts as a highly effective solvent for the phenolic precursor and functions as an acid scavenger. By neutralizing the HCl byproduct generated during the reaction, pyridine prevents the acidic degradation of the reactive intermediates and drives the equilibrium toward product formation.
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Reagent Addition: Cool the reaction vessel to 0°C. Slowly add 1.1 equivalents of 1-pyrrolidinecarbonyl chloride dropwise.
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Causality: The formation of the carbamate bond is highly exothermic. Controlled addition at reduced temperatures mitigates thermal spikes, preventing the formation of unwanted diaryl carbonate byproducts.
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Propagation Phase: Elevate the reaction temperature to 60°C and maintain constant mechanical stirring for 10 hours[1].
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Causality: The steric hindrance imposed by the secondary amine structure of the pyrrolidine ring requires sustained thermal energy to ensure the nucleophilic attack reaches complete conversion.
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Quenching: Pour the crude reaction mixture into an excess of ice water.
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Causality: Water rapidly hydrolyzes any unreacted 1-pyrrolidinecarbonyl chloride, while the ice bath absorbs the heat of the quench, protecting the integrity of the newly formed ester bond.
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Extraction: Extract the aqueous phase three times with diethyl ether.
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Causality: Diethyl ether is selected over ethyl acetate due to its superior partition coefficient for the highly lipophilic carbamate product[1]. It effectively separates the target molecule from the water-soluble pyridinium chloride salts.
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Purification & Validation: Distill off the ether under reduced pressure. Purify the resulting residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product[1]. Validate the synthesis by confirming the melting point (72°C–74°C).
Caption: Step-by-step experimental workflow for the synthesis and purification of the target carbamate.
Efficacy and Selectivity Data
In its historical context as an agrochemical, the true value of p-chlorophenyl 1-pyrrolidinecarboxylate lies in its selectivity. It demonstrates high eradicative activity against specific weed species while maintaining a safe profile for cultivated crops like paddy rice[1][3].
Table 2: Comparative Herbicidal Efficacy and Crop Selectivity
| Target Organism | Application Context | Efficacy (% Growth Inhibition) | Phytotoxicity to Crop |
| Echinochloa spp. (Barnyard grass) | Pre-emergence | >95% (High Eradication) | N/A |
| Broad-leaved annual weeds | Pre-emergence | 80% - 90% | N/A |
| Oryza sativa (Paddy Rice) | Cultivated Field | 0% (Unaffected) | None (Highly Safe) |
Data synthesized from historical patent evaluations of substituted phenyl carbamates[1][3]. The lack of phytotoxicity in rice is attributed to rapid enzymatic detoxification pathways present in the crop that are absent in the target weeds.
References
The following authoritative sources and patent literature ground the mechanistic claims, synthetic protocols, and historical applications discussed in this whitepaper:
- European Patent Office (EP0065372A1). Substituted phenyl (thiono)carbamates, herbicidal compositions containing the same as active ingredient and method of controlling weeds.
- United States Patent and Trademark Office (US3142556A). Controlling vegetation with pyrrolidinylcarboxylates (Monsanto Co.).
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National Institutes of Health (NIH) . Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. ACS Medicinal Chemistry Letters.[Link]
Sources
- 1. EP0065372A1 - Substituted phenyl (thiono)carbamates, herbicidal compositions containing the same as active ingredient and method of controlling weeds - Google Patents [patents.google.com]
- 2. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0065372A1 - Substituted phenyl (thiono)carbamates, herbicidal compositions containing the same as active ingredient and method of controlling weeds - Google Patents [patents.google.com]
